1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide
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Description
1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H32N4O3S and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation
Research has been conducted on the synthesis and evaluation of heterocyclic carboxamides, including compounds similar to the one , for potential antipsychotic agents. These compounds have been evaluated in vitro for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for their ability to antagonize apomorphine-induced responses in mice, suggesting their potential as antipsychotic agents without significant extrapyramidal side effects (Norman et al., 1996).
Potential Anticancer Activities
Aromatic sulfonamides containing a condensed piperidine moiety, structurally related to the compound , have shown to induce oxidative stress and glutathione depletion in various cancer cell lines, demonstrating cytotoxic effects. These findings suggest their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Uro-Selective Activity
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated for their α1-adrenergic receptor antagonistic properties with a uro-selective profile. These findings suggest their use in developing therapies targeting urological conditions (Rak et al., 2016).
Antimicrobial Investigation
Compounds with a piperidinyl tetrahydrothieno[2,3-c]isoquinoline structure, related to the compound of interest, have been synthesized and investigated for antimicrobial activity. These compounds have shown promising influences against nominated pathogenic strains, indicating their potential in antimicrobial therapy (Zaki et al., 2021).
Molecular Interaction Studies
Molecular interaction studies of similar compounds with cannabinoid receptors have provided insights into the structural requirements for antagonist activity, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-25-12-5-8-21(25)22(26-13-9-18-6-3-4-7-20(18)17-26)16-24-23(28)19-10-14-27(15-11-19)31(2,29)30/h3-8,12,19,22H,9-11,13-17H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLUSVBCPMXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.